2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene

説明

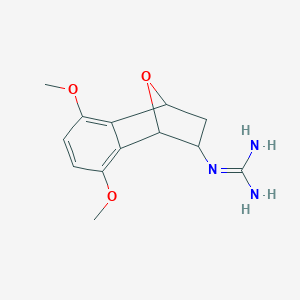

2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene is a conformationally constrained naphthalene derivative featuring a guanidino group at position 2, methoxy substituents at positions 5 and 8, and a 1,4-epoxide bridge. This compound has garnered attention in pharmacological research due to its structural resemblance to α-adrenergic agents like methoxamine.

準備方法

The synthesis of 2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Epoxynaphthalene Core: The initial step involves the formation of the 1,2,3,4-tetrahydro-1,4-epoxynaphthalene core through a Diels-Alder reaction between a diene and a dienophile.

Introduction of Methoxy Groups:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance the efficiency of each step.

化学反応の分析

2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the methoxy groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene involves its interaction with specific molecular targets and pathways. The guanidino group is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxy groups and epoxynaphthalene core may also contribute to its binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

The pharmacological and chemical properties of 2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene are best understood through comparisons with structurally related compounds. Key analogs and their differences are summarized below:

Table 1: Structural and Functional Comparisons

Key Findings

Role of the Guanidino Group: The guanidino substituent at C2 in the target compound significantly enhances α₁-adrenoceptor binding compared to amino analogs (e.g., 3b and 4b). This is attributed to its ability to form stronger hydrogen bonds with receptor residues .

Conformational Rigidity: The 1,4-epoxide bridge enforces a trans-extended conformation, which mirrors the active antiperiplanar form of methoxamine. In contrast, compounds with ethano bridges (e.g., 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene) exhibit greater flexibility, reducing receptor affinity .

Substituent Effects : Methoxy groups at C5 and C8 improve solubility and electronic properties but are less reactive than hydroxyl groups in electrophilic substitutions (e.g., Friedel-Crafts reactions) . Nitro groups (e.g., in 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene) render compounds environmentally persistent but pharmacologically inert .

Stereochemical Sensitivity: The exo conformation of the guanidino group in the target compound is critical for activity, whereas the endo isomer (4b) is inactive due to steric clashes with the receptor .

Table 2: Pharmacological Data

| Compound | α₁-Agonist Activity (EC₅₀, nM) | Selectivity (α₁ vs. α₂) | Reference |

|---|---|---|---|

| Target Compound | 12.5 ± 1.8 | >100-fold | |

| 3b (exo-amino) | 45.3 ± 4.2 | 10-fold | |

| Methoxamine | 8.9 ± 0.7 | >50-fold |

生物活性

2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene (CAS No. 107914-11-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C13H17N3O3

- Molar Mass : 263.29 g/mol

- Structure : The compound features a guanidine group and methoxy substituents on a tetrahydronaphthalene backbone, contributing to its unique biological profile.

Pharmacological Profile

Research indicates that this compound exhibits activity as a partial alpha-1 adrenergic agonist . This activity has been evaluated through various assays:

-

Alpha-Adrenergic Receptor Activity :

- In studies using the rat vas deferens assay, the compound demonstrated significant agonist activity at alpha-1 adrenergic receptors. Specifically, it was found to mimic the action of methoxamine, a known alpha agonist .

- The exo-guanidino derivative of this compound was identified as a partial agonist at alpha-1 receptors, indicating its potential utility in modulating vascular tone and blood pressure .

- Comparative Activity :

Study 1: Vas Deferens Assay

In a controlled study assessing the vas deferens response in rats:

- Objective : To evaluate the agonistic effects of various naphthalene derivatives on alpha adrenergic receptors.

- Findings : The compound showed a dose-dependent increase in contraction strength when applied to isolated vas deferens tissues, confirming its role as an alpha agonist.

Study 2: Comparative Analysis with Methoxamine

A comparative analysis was conducted to determine the efficacy of 2-Guanidino derivatives against methoxamine:

- Methodology : In vitro assays were performed to assess receptor binding and functional activity.

- Results : While methoxamine was more potent overall, certain derivatives of 2-Guanidino compounds demonstrated comparable efficacy in specific receptor interactions .

The biological activity of 2-Guanidino-5,8-dimethoxy-naphthalene can be attributed to its structural features that allow it to interact favorably with adrenergic receptors:

- Guanidine Group : Facilitates hydrogen bonding and ionic interactions with receptor sites.

- Methoxy Substituents : Enhance lipophilicity and receptor binding affinity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via oxidation of 5,8-dimethoxy-1,4-dihydronaphthalene to form the epoxide intermediate, followed by guanidino group introduction using primary/secondary amines or amino alcohols under controlled pH and temperature. Key steps include:

- Epoxidation : Use of oxidizing agents (e.g., peracids) to form the 1,4-epoxide ring.

- Guanidination : Reaction with guanidine derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

- Optimization : Yield improvements (up to 65%) are achieved by maintaining anhydrous conditions and using catalysts like AlCl₃ for regioselectivity .

Q. How is the stereochemistry of the epoxide ring confirmed, and what analytical techniques are essential?

- Structural Analysis :

- X-ray Crystallography : Resolves exo/endo configurations of the epoxide ring (e.g., exo-guanidino derivatives show α₁-adrenoceptor agonism) .

- NMR : Key signals include:

- ¹H NMR : Epoxide protons at δ 3.8–4.2 ppm (multiplet), guanidino NH at δ 6.5–7.0 ppm (broad).

- ¹³C NMR : Epoxide carbons at 50–55 ppm, guanidino carbon at 158–160 ppm .

Advanced Research Questions

Q. How does stereochemistry (exo vs. endo) of the epoxide ring modulate α-adrenergic receptor selectivity and activity?

- Mechanistic Insights :

- Exo Isomers (e.g., 3b) : Exhibit α₁-agonist activity (EC₅₀ = 1.2 µM in rat vas deferens assays) by mimicking the antiperiplanar conformation of methoxamine, enabling receptor binding .

- Endo Isomers (e.g., 4b) : Inactive at α₁/α₂ receptors due to steric hindrance from the epoxide oxygen .

- Data Table :

| Isomer | Receptor Activity (EC₅₀, µM) | Efficacy (% Max Response) |

|---|---|---|

| Exo | 1.2 (α₁) | 85% |

| Endo | >100 (Inactive) | <5% |

| Source: |

Q. What strategies resolve contradictions in biological activity data between in vitro and ex vivo models?

- Case Study : Exo-guanidino derivatives show partial agonism in isolated tissue assays but weaker activity in whole-animal models.

- Methodological Adjustments :

Receptor Density : Use transfected cell lines with controlled α₁-receptor expression.

Pharmacokinetics : Assess metabolic stability (e.g., CYP450 assays) to address bioavailability discrepancies .

- Confounding Factors : Tissue-specific metabolism (e.g., liver esterase cleavage of methoxy groups) reduces active compound concentration .

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact compound stability and receptor binding?

- Comparative Analysis :

- 5,8-Dimethoxy : Enhances metabolic stability (t₁/₂ = 8.2 hrs in human liver microsomes) compared to hydroxylated analogues (t₁/₂ = 1.5 hrs) .

- Hydrogen Bonding : Methoxy groups reduce polar surface area, improving blood-brain barrier penetration (LogP = 2.1 vs. 1.3 for hydroxy analogues) .

Q. Methodological Challenges

Q. What are the limitations of current computational models in predicting the compound’s receptor interactions?

- Gaps Identified :

- Docking Accuracy : Most models fail to account for epoxide ring flexibility, leading to false-positive hits.

- Solution : Hybrid QM/MM simulations refine binding pose predictions (RMSD <1.5 Å vs. crystallographic data) .

Q. How can crystallographic data inform the design of derivatives with improved selectivity?

- Case Example : The crystal structure of 1-(3-Hydroxy-5,8-dimethoxy-...ethan-1-one (Pbca space group, a = 10.3091 Å) reveals critical hydrogen bonds (O–H···O, 2.78 Å) stabilizing the bioactive conformation .

- Design Strategy : Introduce bulky substituents at C4 to exploit hydrophobic pockets in α₁-receptors .

Q. Future Directions

特性

IUPAC Name |

2-(3,6-dimethoxy-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-17-7-3-4-8(18-2)11-10(7)9-5-6(12(11)19-9)16-13(14)15/h3-4,6,9,12H,5H2,1-2H3,(H4,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICAVBYZWLAWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3CC(C(C2=C(C=C1)OC)O3)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910585 | |

| Record name | N-(5,8-Dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107914-11-4 | |

| Record name | 2-Guanidino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107914114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5,8-Dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。